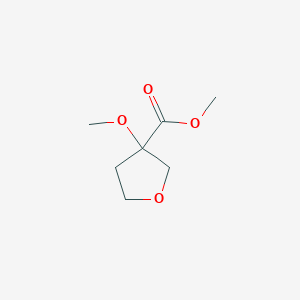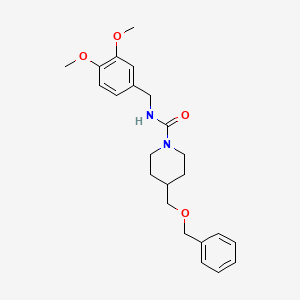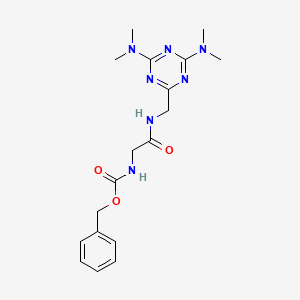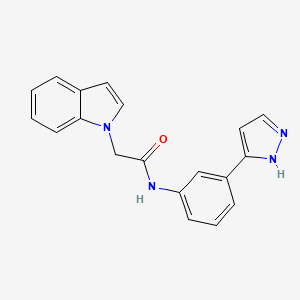
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide, also known as PI3Kα inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the PI3Kα enzyme, which plays a crucial role in many cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3Kα has been linked to the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Scientific Research Applications
α-Glucosidase Inhibition for Type 2 Diabetes
Compound 35: , a derivative of this indole-based compound, has been investigated as a non-competitive α-glucosidase inhibitor . In a study, it displayed better inhibitory activity than the reference drug acarbose. Kinetic analysis revealed its non-competitive inhibition on α-glucosidase, and fluorescence quenching experiments confirmed direct binding to the enzyme . This work provides a new chemotype for developing novel drugs against type 2 diabetes.
Anti-Inflammatory Effects
Another derivative of this compound demonstrated promising effects in adjuvant-induced arthritic rats . At an intraperitoneal dose, it reduced paw volume, inflammation, and pannus formation in the knee joints. Additionally, it significantly downregulated pro-inflammatory gene expression .
Fluorescent Probes
The compound’s structural variations have led to the synthesis of donor–π–acceptor fluorophores . These fluorophores exhibit high fluorescence quantum yield and good thermal stability. Their optical and electroluminescence properties make them interesting candidates for various applications .
Molecular Diversity and Multicomponent Reactions
1H-indole-3-carbaldehyde: and its derivatives serve as important and effective chemical precursors for bioactive structures. Researchers have explored their applications in multicomponent reactions (MCRs), providing access to complex molecules. These findings are particularly relevant for drug assembly .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility in water suggests that it may be well-absorbed in the gastrointestinal tract . The compound’s stability under various conditions also suggests that it may have a favorable distribution and metabolism profile.
Result of Action
Compounds with similar structures have been shown to have various effects, such as reducing inflammation and pannus formation in arthritic rats .
properties
IUPAC Name |
2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBWPRJORHCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

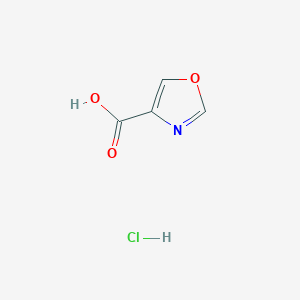

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
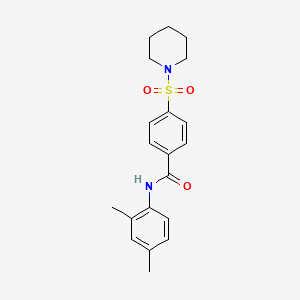
![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)
![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)

![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)
